4-[(2-phenylbutanoyl)amino]benzoic acid
Description
4-[(2-Phenylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a 2-phenylbutanoyl moiety attached to the para position of the aromatic ring via an amide linkage.
Properties
IUPAC Name |
4-(2-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(9-11-14)17(20)21/h3-11,15H,2H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZQRBBDKZBTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-phenylbutanoyl)amino]benzoic acid can be achieved through a multi-step process. One common method involves the acylation of 4-aminobenzoic acid with 2-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-phenylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2-phenylbutanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-phenylbutanoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(2-phenylbutanoyl)amino]benzoic acid with other benzoic acid derivatives in terms of structural features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparisons
Physicochemical and Spectral Properties
- UV-Vis Absorption: SB1 (Schiff base derivative) exhibits λmax at 267.0 nm (ε = 0.9121) and 341.0 nm (ε = 0.3896) in methanol, attributed to π→π* transitions and extended conjugation via the Schiff base . By contrast, this compound would likely show shifted absorption maxima due to reduced conjugation compared to SB1 but increased steric effects from the phenylbutanoyl group.
IR Spectroscopy :
Structural Influence on Reactivity and Solubility
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in azetidinone derivatives) enhance acidity of the carboxylic acid, while electron-donating groups (e.g., dimethylamino in SB1) may stabilize resonance structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
